3-Bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromine and chlorine atoms might be susceptible to nucleophilic substitution reactions, while the pyridinyl and indole groups might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens (bromine and chlorine) and the trifluoromethyl group might increase the compound’s density and boiling point compared to simpler organic molecules .Scientific Research Applications
Synthesis of Insecticide Intermediates
The chemical compound has been primarily studied in the context of synthesizing intermediates for insecticides. Notably, it serves as an important intermediate for chlorantraniliprole, a new insecticide. The synthesis involves multiple steps, including nucleophilic substitution, bromination, dehydrogenation, and hydrolysis, showcasing the compound's role in complex chemical reactions (Niu Wen-bo, 2011), (Lan Zhi-li, 2007).
Development of Novel Compounds
Research has focused on creating novel derivatives and compounds using this chemical as a starting material or intermediary. For instance, a series of derivatives were synthesized for potential applications, characterizing their chemical structure through various spectroscopic methods (Nadimenti Mogulaiah et al., 2018), (Yang Yun-shang, 2011).
Crystallographic and Structural Studies
Analysis of Molecular Structure
The compound has been utilized in structural and crystallographic studies, contributing to our understanding of molecular interactions and hydrogen bonding. These studies often involve X-ray crystallography and density functional theory (DFT) to analyze the structures, providing insights into the atomic and molecular level interactions of the compound (M. Mphahlele, 2018), (A. Barakat et al., 2017).
Mechanism of Action
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClF3N2/c1-8-13(16)10-4-2-3-5-12(10)22(8)14-11(17)6-9(7-21-14)15(18,19)20/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVNGKRCZJNVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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